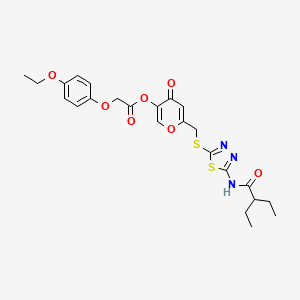
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a complex organic compound characterized by its unique structure combining pyran, thiadiazole, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically begins with the preparation of intermediates. The thiadiazole core is often synthesized through the cyclization of thiosemicarbazide with ethyl butanoate under acidic conditions. Subsequent steps involve the introduction of the pyran ring via a multi-step process, including oxidation and cyclization reactions. The final step generally involves the esterification of the phenoxyacetic acid derivative with the complex thiadiazole-pyran intermediate, typically under mild acidic conditions.
Industrial Production Methods: : On an industrial scale, the synthesis would focus on optimizing yield and purity. Continuous flow chemistry methods might be employed to facilitate large-scale production. Reaction conditions, such as temperature, solvent choice, and catalyst loading, are meticulously controlled to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidative reactions typically at the thiadiazole and pyran rings.
Reduction: : Reduction can modify the amide functionalities.
Substitution: : Nucleophilic substitution reactions primarily occur at the ethoxy and phenoxy groups.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Various nucleophiles depending on the desired substitution.
Major Products: : The resultant products often retain the core structure of the compound, with modifications primarily on the substituent groups.
Scientific Research Applications
This compound has significant potential in various fields:
Chemistry: : Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential use as a biological probe to study enzyme interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological activities such as anti-inflammatory and anticancer properties.
Industry: : Applications in the development of novel materials with specific electronic or structural properties.
Mechanism of Action
Molecular Targets: : The compound's action largely involves interaction with specific enzymes and receptors due to its amide and thiadiazole moieties.
Pathways: : It might modulate biological pathways involving oxidative stress or metabolic regulation, given its chemical nature.
Comparison with Similar Compounds
Comparison
Similar compounds include those with pyran and thiadiazole rings, such as some derivatives used in medicinal chemistry for cancer treatment.
Unique features of this compound include the specific substitution pattern and functional groups, which may confer unique biological activities and chemical reactivity.
List of Similar Compounds: : Examples might include simple pyran derivatives, other thiadiazole-containing compounds, and amide-functionalized organic molecules.
Hope this comprehensive exploration satisfies your curiosity! Anything more specific you'd like to delve into?
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S2/c1-4-15(5-2)22(30)25-23-26-27-24(36-23)35-14-18-11-19(28)20(12-32-18)34-21(29)13-33-17-9-7-16(8-10-17)31-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZPTJKVIRCVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2721932.png)
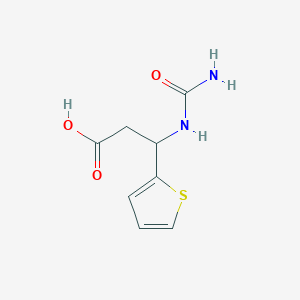
![3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride](/img/structure/B2721934.png)
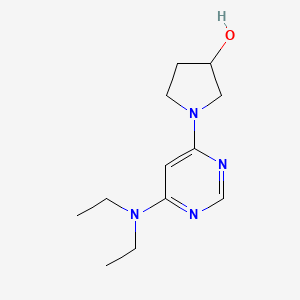
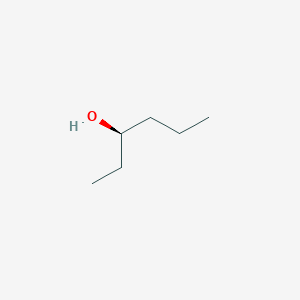
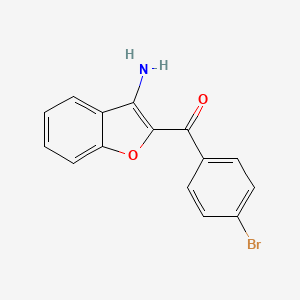
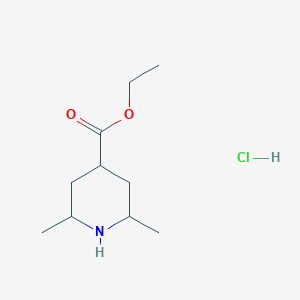
![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
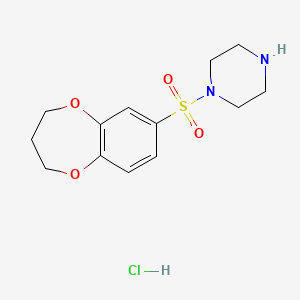

![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)
